molecular formula C7H11N3OS B8306046 5-[2-(Methylthio)ethoxy]pyrazin-2-amine

5-[2-(Methylthio)ethoxy]pyrazin-2-amine

Cat. No.: B8306046
M. Wt: 185.25 g/mol
InChI Key: RYEKWONLMVDRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(Methylthio)ethoxy]pyrazin-2-amine is a pyrazine derivative featuring a 2-(methylthio)ethoxy substituent at the 5-position of the pyrazine ring. Its molecular formula is C₇H₁₀N₃OS, with a molecular weight of 184.24 g/mol (calculated). The compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The 2-(methylthio)ethoxy group introduces unique physicochemical properties, including enhanced lipophilicity compared to simpler substituents like methoxy or methyl groups. This characteristic may influence membrane permeability and metabolic stability in drug candidates .

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

5-(2-methylsulfanylethoxy)pyrazin-2-amine

InChI

InChI=1S/C7H11N3OS/c1-12-3-2-11-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3,(H2,8,9)

InChI Key

RYEKWONLMVDRQT-UHFFFAOYSA-N

Canonical SMILES

CSCCOC1=NC=C(N=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazin-2-amine Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 5-[2-(methylthio)ethoxy]pyrazin-2-amine with analogous pyrazin-2-amine derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-(SCH₂CH₂O-) C₇H₁₀N₃OS 184.24 High lipophilicity; pharmaceutical intermediate
5-Methoxypyrazin-2-amine 5-OCH₃ C₅H₇N₃O 125.13 Moderate solubility; research reagent
5-Methylpyrazin-2-amine 5-CH₃ C₅H₇N₃ 109.13 Low polarity; precursor for agrochemicals
5-(Trifluoromethyl)pyrazin-2-amine 5-CF₃ C₅H₄F₃N₃ 163.10 Electron-withdrawing group; potential CNS drug candidate
3-Chloro-5-methylpyrazin-2-amine 3-Cl, 5-CH₃ C₅H₆ClN₃ 143.58 Dual substituent; antimicrobial applications
3-Methoxypyrazin-2-amine 3-OCH₃ C₅H₇N₃O 125.13 Altered regiochemistry; exploratory synthesis
Key Observations:
  • Electron Effects : The trifluoromethyl group in 5-(trifluoromethyl)pyrazin-2-amine introduces strong electron-withdrawing effects, which may modulate reactivity in nucleophilic aromatic substitution reactions .

Stability and Handling

  • This compound : Requires storage at 0–8°C to prevent thioether oxidation, similar to 5-methoxypyrazin-2-amine .
  • 5-(Trifluoromethyl)pyrazin-2-amine : Enhanced stability under acidic conditions due to the CF₃ group’s inductive effects .

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